molecular formula C8H12N2OS B2411420 3-(1,3-Thiazol-2-yloxy)piperidine CAS No. 1185541-08-5

3-(1,3-Thiazol-2-yloxy)piperidine

Cat. No.: B2411420
CAS No.: 1185541-08-5
M. Wt: 184.26
InChI Key: CBHMYCJOERSPCH-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yloxy)piperidine is a heterocyclic compound that features a piperidine ring bonded to a thiazole ring via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with thiazole derivatives. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a thiazole derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

3-(1,3-Thiazol-2-yloxy)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-yloxy)piperidine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Thiazol-2-yloxy)piperidine is unique due to the specific arrangement of the thiazole and piperidine rings connected via an oxygen atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-piperidin-3-yloxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHMYCJOERSPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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